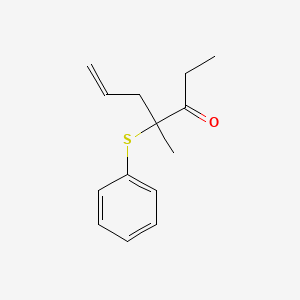
6-(Diethylamino)-4,4-diphenylhexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylamino)-4,4-diphenylhexan-3-one is an organic compound characterized by its complex structure, which includes a diethylamino group and two phenyl rings attached to a hexanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-4,4-diphenylhexan-3-one typically involves multi-step organic reactions. One common method includes the alkylation of a diethylamine with a suitable precursor, followed by the introduction of phenyl groups through Friedel-Crafts acylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as Lewis acids are often employed to enhance reaction rates and selectivity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
6-(Diethylamino)-4,4-diphenylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
6-(Diethylamino)-4,4-diphenylhexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as analgesic or anti-inflammatory properties, is ongoing.
Industry: It is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(Diethylamino)-4,4-diphenylhexan-3-one involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-(Diethylamino)-2,4-disulfanyl-1,3,5-triazine: This compound shares the diethylamino group but has a different core structure, leading to distinct chemical properties and applications.
6-(Diethylamino)-N,N-diethyl-1,2,4,4a,9,9a-hexahydro-3H-xanthen-3-iminium chloride: Another compound with a diethylamino group, but with a different backbone, resulting in unique reactivity and uses.
Uniqueness
6-(Diethylamino)-4,4-diphenylhexan-3-one is unique due to its combination of a diethylamino group and two phenyl rings on a hexanone backbone. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for diverse chemical modifications, making it valuable for various research and industrial applications.
特性
CAS番号 |
6635-10-5 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC名 |
6-(diethylamino)-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C22H29NO/c1-4-21(24)22(17-18-23(5-2)6-3,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 |
InChIキー |
GEVMXAPOBQQMDJ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CCN(CC)CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O1-[(2-chloro-4-pyridyl)carbonyl]benzene-1-carbohydroximamide](/img/structure/B14003030.png)

![Ethyl 4-[4-(methyl-(2-methylpropyl)amino)diazenylphenyl]butanoate](/img/structure/B14003046.png)
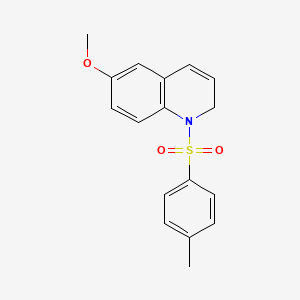
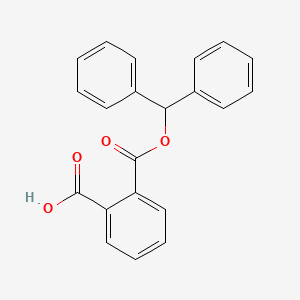
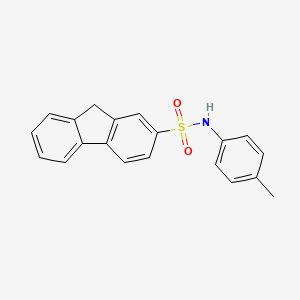
![N-[(2,4-diaminoquinazolin-6-yl)methyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B14003078.png)
![Phenol,4-[(2-amino-4-nitrophenyl)amino]-](/img/structure/B14003081.png)
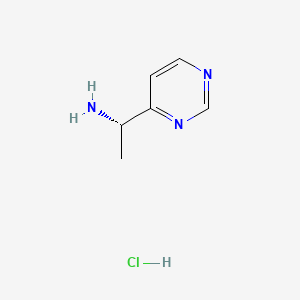

![4-[(N-anilinoanilino)methyl]benzonitrile](/img/structure/B14003106.png)

![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)
